

An In-depth Technical Guide to 2-Methoxyphenylacetic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxyphenylacetic acid**

Cat. No.: **B139654**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of **2-Methoxyphenylacetic acid** (CAS No. 93-25-4). It includes detailed information on its physicochemical properties, spectral data, and structural identifiers. Furthermore, this document outlines representative experimental protocols for its synthesis and analysis, discusses its stability and reactivity, and presents a logical workflow for its characterization. All quantitative data is summarized in tabular format for clarity and ease of comparison.

Chemical Structure and Identifiers

2-Methoxyphenylacetic acid, also known as (o-methoxyphenyl)acetic acid, is an aromatic carboxylic acid.^[1] Its structure consists of a phenyl ring substituted with a methoxy group and an acetic acid group at positions 1 and 2 (ortho), respectively.

The two-dimensional chemical structure of **2-Methoxyphenylacetic acid** is depicted below.

Caption: 2D Structure of **2-Methoxyphenylacetic Acid**.

A comprehensive list of identifiers for **2-Methoxyphenylacetic acid** is provided below, facilitating its unambiguous identification in databases and literature.

Identifier	Value	Reference
IUPAC Name	2-(2-methoxyphenyl)acetic acid	[2] [3]
CAS Number	93-25-4	[1] [2] [4]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [2] [3]
Molecular Weight	166.17 g/mol	
SMILES	COC1=CC=CC=C1CC(=O)O	[2] [3]
InChI	1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3, (H,10,11)	[3]
InChIKey	IVEWTCACRDEAOB-UHFFFAOYSA-N	[2] [3]
Synonyms	(o-Methoxyphenyl)acetic acid, Benzeneacetic acid, 2-methoxy-	[1] [3]

Physicochemical Properties

The physical and chemical properties of **2-Methoxyphenylacetic acid** are critical for its handling, storage, and application in various experimental settings.

Property	Value	Reference
Appearance	White to cream or slightly pink crystalline powder	[1] [2]
Melting Point	120-126.5 °C	[1] [2] [4]
Flash Point	117 °C	[4]
pKa	4.14 ± 0.10 (Predicted)	[5] [6]
Water Solubility	9.2 g/L	[4] [5]
Other Solubilities	Soluble in ethanol, ether, methanol, and acetone	

Spectral Data

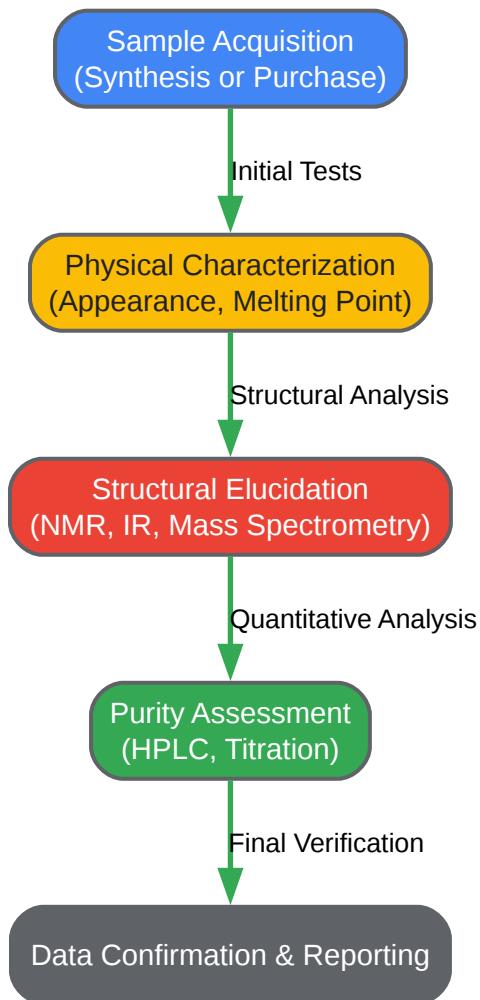
Spectroscopic data is fundamental for the structural elucidation and confirmation of **2-Methoxyphenylacetic acid**.

Spectroscopy Type	Data Summary	Reference
¹ H NMR	Spectra available and consistent with the proposed structure.	[3]
¹³ C NMR	Spectra available and consistent with the proposed structure.	[3] [7]
Mass Spec. (GC-MS)	Major fragments (m/z) observed at 91 (base peak), 166 (molecular ion), 121, and 122.	[3]
Infrared (IR)	ATR-IR spectra are available for reference.	[3]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline representative protocols for the synthesis and purity analysis of **2-Methoxyphenylacetic acid**.

This protocol describes a common method for preparing phenylacetic acids through the hydrolysis of the corresponding benzyl cyanide precursor.[\[8\]](#)


- **Reaction Setup:** In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a 30%-70% solution of concentrated sulfuric acid in water.
- **Heating:** Heat the sulfuric acid solution to a temperature between 90 °C and 150 °C.
- **Addition of Nitrile:** Slowly and continuously add 2-methoxybenzyl cyanide to the heated acid solution.
- **Reaction:** Maintain the mixture at reflux, monitoring the reaction progress by techniques such as TLC or GC to ensure the conversion of the nitrile. Stop the reaction when the residual nitrile content is less than 1%.
- **Work-up:** Cool the reaction mixture and allow it to stand. Separate the lower acidic aqueous layer.
- **Neutralization:** Neutralize the upper organic layer (containing the crude product) with an alkaline solution (e.g., sodium hydroxide) to a pH of 7.5-10.
- **Decolorization:** Add activated carbon to the solution at 50 °C-90 °C, stir, and then filter to remove the carbon.
- **Acidification & Precipitation:** Acidify the filtrate with an inorganic acid like HCl to a pH of 1-4. Cool the solution while stirring to precipitate the **2-Methoxyphenylacetic acid**.
- **Isolation & Drying:** Collect the solid product by suction filtration, wash it with water, and dry to obtain the final product.

The purity of the synthesized **2-Methoxyphenylacetic acid** can be determined by a standard aqueous acid-base titration, as indicated by assay specifications of ≥98.5%.[\[2\]](#)

- Sample Preparation: Accurately weigh a sample of **2-Methoxyphenylacetic acid** (approx. 150-200 mg) and dissolve it in a suitable solvent, such as a mixture of ethanol and water.
- Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.
- Titration Setup: Fill a burette with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M).
- Titration: Titrate the **2-Methoxyphenylacetic acid** solution with the NaOH solution until the endpoint is reached, indicated by a persistent color change of the indicator.
- Calculation: Calculate the purity of the sample based on the volume of NaOH titrant used, its concentration, the mass of the sample, and the molecular weight of **2-Methoxyphenylacetic acid** (166.17 g/mol).

Logical Workflow for Compound Characterization

The identification and characterization of a chemical compound like **2-Methoxyphenylacetic acid** follows a logical progression of analytical techniques.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **2-Methoxyphenylacetic Acid**.

Reactivity and Stability

- Stability: The compound is stable under normal ambient temperatures and pressures.[1][5]
- Incompatibilities: It is incompatible with strong oxidizing agents.[1]
- Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide and carbon dioxide.[1]
- Safety: **2-Methoxyphenylacetic acid** is known to cause skin irritation and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard personal protective equipment should be worn during handling.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyphenylacetic acid(93-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Methoxyphenylacetic acid, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Methoxyphenylacetic acid CAS#: 93-25-4 [m.chemicalbook.com]
- 7. 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum [chemicalbook.com]
- 8. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxyphenylacetic Acid: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139654#2-methoxyphenylacetic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com